1-Butyl-2,3-dimethylimidazolium chloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

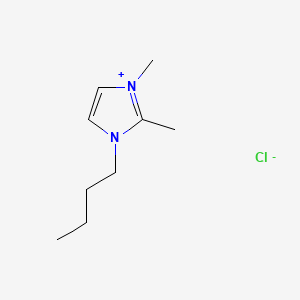

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.ClH/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHYPTORQNESCU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047906 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98892-75-2 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Butyl-2,3-dimethylimidazolium chloride synthesis protocol

An In-depth Technical Guide to the Synthesis of 1-Butyl-2,3-dimethylimidazolium Chloride

This guide provides a comprehensive overview of the synthesis of this compound ([BMMI]Cl), an ionic liquid with applications in green chemistry, catalysis, and materials science.[1] The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and visual workflows.

Synthesis Overview

The synthesis of this compound is typically achieved through a quaternization reaction. This involves the N-alkylation of 1,2-dimethylimidazole (B154445) with a butyl-halide, most commonly 1-chlorobutane (B31608). The reaction is a nucleophilic substitution where the nitrogen atom of the imidazole (B134444) ring attacks the electrophilic carbon of the 1-chlorobutane, forming the desired imidazolium (B1220033) salt.

Quantitative Synthesis Data

The following table summarizes quantitative data from various reported synthesis protocols for this compound and similar imidazolium halides.

| Parameter | Method 1 | Method 2 |

| Starting Materials | 1,2-dimethylimidazole, 1-chlorobutane | 1,2-dimethylimidazole, n-chlorobutane |

| Molar Ratio | 1 : 1.1 (Imidazole : Halide)[2] | 1 : 1.06 (Imidazole : Halide, calculated) |

| Solvent | Toluene[2] | None specified for reaction; water for purification[3] |

| Temperature | ~110 °C (Reflux)[2] | 70 °C[3] |

| Reaction Time | 24 hours[2] | 1 week[3] |

| Yield | Not specified for this specific product, but 70-80% for similar ILs.[2] | 85%[3] |

| Purification | Cooling, decantation, recrystallization from acetonitrile (B52724)/ethyl acetate (B1210297).[2] | Filtration, treatment with decolorizing charcoal, lyophilization.[3] |

Detailed Experimental Protocols

Two primary methods for the synthesis are detailed below. Method A is a common laboratory-scale synthesis using a solvent, while Method B describes a solvent-free approach followed by aqueous purification.

Method A: Synthesis in Toluene (B28343)

This protocol is adapted from a procedure used for synthesizing various imidazolium-based ionic liquids.[2]

Materials and Equipment:

-

1,2-dimethylimidazole (1.25 mol)

-

1-chlorobutane (1.38 mol)[2]

-

Toluene (125 cm³)[2]

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Schlenk line or nitrogen inlet for inert atmosphere

-

Apparatus for recrystallization and vacuum drying

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask fitted with a reflux condenser and nitrogen inlet, add 1,2-dimethylimidazole (1.25 mol) and toluene (125 cm³).

-

Addition of Reagent: Begin vigorous stirring and cool the solution to 0°C using an ice bath. Slowly add 1-chlorobutane (1.38 mol) to the stirred solution.[2]

-

Reaction: Heat the mixture to reflux at approximately 110°C and maintain for 24 hours under a nitrogen atmosphere.[2]

-

Product Isolation: After 24 hours, cool the reaction mixture to room temperature. The product may precipitate or form a viscous oil. For complete precipitation, place the flask in a freezer at approximately -20°C for 12 hours.[2]

-

Purification: Decant the toluene solvent. The resulting crude product can be purified by recrystallization from acetonitrile and then washed with ethyl acetate to yield a white crystalline solid.

-

Drying: Dry the purified product in vacuo to remove any residual solvent.

Method B: Solvent-Free Synthesis and Aqueous Purification

This protocol is based on a patented method for preparing and purifying ionic liquids.[3]

Materials and Equipment:

-

1,2-dimethylimidazole (50 g)

-

n-Chlorobutane (55 g)[3]

-

Two-necked round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Filtration apparatus

-

Decolorizing charcoal

-

Lyophilizer (freeze-dryer) or vacuum oven

Procedure:

-

Reaction Setup: In a 200-milliliter, two-necked round-bottom flask fitted with a reflux condenser, combine 1,2-dimethylimidazole (50 g) and slowly add n-chlorobutane (55 g).[3]

-

Reaction: Heat the mixture to 70°C with magnetic stirring and maintain for one week.[3] After this period, cool the mixture to room temperature.

-

Initial Purification: Filter the cooled mixture. The filtrate, which may be pale yellow, contains the crude product.[3]

-

Decolorization: Add decolorizing charcoal (e.g., 6 g) to the filtrate and heat the mixture at 65°C for an additional 24 hours.[3]

-

Final Isolation: Cool the mixture again to room temperature and filter to remove the charcoal.

-

Drying: Remove the water from the colorless filtrate using a lyophilizer. Subsequently, heat the resulting solid under high vacuum at 65°C for 48 hours to ensure all moisture is removed. The final product is obtained as a white solid with a reported yield of 85%.[3]

Visual Representations

The following diagrams illustrate the synthesis pathway and the experimental workflow for producing this compound.

References

Physicochemical properties of 1-Butyl-2,3-dimethylimidazolium chloride

An In-depth Technical Guide to the Physicochemical Properties of 1-Butyl-2,3-dimethylimidazolium chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the ionic liquid this compound (BDMIM-Cl). The information is curated for professionals in research and development, particularly those in the pharmaceutical and chemical industries.

Chemical Identity

This compound is a salt that exists as a white to pale cream crystalline powder at room temperature.[1] It belongs to the imidazolium (B1220033) class of ionic liquids, which are known for their low volatility, high thermal stability, and tunable physicochemical properties.

| Identifier | Value |

| IUPAC Name | 1-butyl-2,3-dimethylimidazol-3-ium chloride |

| CAS Number | 98892-75-2 |

| Molecular Formula | C₉H₁₇ClN₂ |

| Molecular Weight | 188.70 g/mol [2][3] |

| SMILES | CCCC[n+]1c(C)n(C)cc1.[Cl-] |

| InChI | InChI=1S/C9H17N2.ClH/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1 |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Appearance | White to pale cream crystals or powder |

| Melting Point | 100 °C[2][3] |

| Density | 1.259 g/cm³[2][3] |

| Viscosity | Data not available in the searched literature. |

| Solubility | Soluble in water and polar organic solvents. Quantitative data in various solvents is not readily available in the searched literature. |

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the following characteristic peaks are observed (in CDCl₃):

-

7.77 ppm (d, 1H, J=1.98 Hz): Corresponds to the proton on the imidazolium ring (CH₃NCHCHN).[4]

-

7.49 ppm (d, 1H, J=1.98 Hz): Corresponds to the other proton on the imidazolium ring (CH₃NCHCHN).[4]

-

4.16 ppm (t, 2H, J=7.42 Hz): Represents the methylene (B1212753) group of the butyl chain attached to the nitrogen (NCH₂(CH₂)₂CH₃).[4]

-

3.98 ppm (s, 3H): Corresponds to the methyl group attached to the nitrogen (NCH₃).[4]

-

2.75 ppm (s, 3H): Represents the methyl group at the C2 position of the imidazolium ring (NC(CH₃)N).[4]

-

1.74 ppm (m, 2H): Corresponds to the methylene group in the butyl chain (NCH₂CH₂CH₂CH₃).[4]

-

1.31 ppm (m, 2H): Represents the methylene group in the butyl chain (N(CH₂)₂CH₂CH₃).[4]

-

0.88 ppm (t, 3H, J=7.30 Hz): Corresponds to the terminal methyl group of the butyl chain (N(CH₂)₃CH₃).[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Specific peak assignments for this compound are available in the literature and can be used for structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Key characteristic absorption bands for imidazolium chlorides include vibrations of the imidazolium ring and the C-H bonds of the alkyl chains.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of 1,2-dimethylimidazole (B154445) with 1-chlorobutane (B31608).[4]

Workflow for the Synthesis of this compound

Caption: Synthesis workflow of this compound.

Detailed Methodology:

-

Reaction Setup: To a vigorously stirred solution of 1,2-dimethylimidazole (1.0 eq) in toluene, 1-chlorobutane (1.1 eq) is added at 0 °C.[4]

-

Reaction: The solution is heated to reflux at approximately 110 °C for 24 hours.[4]

-

Isolation: After the reaction, the mixture is cooled in a freezer at around -20 °C for 12 hours. The toluene is then decanted.[4]

-

Purification: The resulting viscous oil or semi-solid is recrystallized from acetonitrile and then repeatedly from ethyl acetate to yield a white crystalline solid.[4]

-

Drying: The purified product is dried under vacuum to remove any residual solvent.[4]

Determination of Physicochemical Properties

The following are general experimental protocols for determining the key physicochemical properties of ionic liquids.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1-Butyl-2,3-dimethylimidazolium Chloride ([BDMIM]Cl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational analysis of 1-butyl-2,3-dimethylimidazolium chloride ([BDMIM]Cl), an ionic liquid of significant interest in various scientific and industrial applications. This document delves into the structural intricacies of the 1-butyl-2,3-dimethylimidazolium ([BDMIM]⁺) cation, its conformational preferences, and the experimental and computational methodologies employed for its characterization.

Molecular Structure of [BDMIM]Cl

The molecular structure of [BDMIM]Cl consists of the 1-butyl-2,3-dimethylimidazolium cation ([BDMIM]⁺) and a chloride anion (Cl⁻). The cation features a five-membered imidazolium (B1220033) ring with methyl groups at the N3 and C2 positions and a butyl group at the N1 position. The presence of the methyl group at the C2 position distinguishes [BDMIM]Cl from the more commonly studied 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) and significantly influences its physicochemical properties.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of [BDMIM]Cl.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons of the imidazolium ring and the butyl and methyl substituents. The chemical shifts are indicative of the electronic environment of the protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, providing signals for each unique carbon atom in the [BDMIM]⁺ cation.

Table 1: NMR Spectroscopic Data for [BDMIM]Cl

| Nucleus | Chemical Shift (ppm) in CDCl₃ | Assignment |

| ¹H | 7.77 (d) | Imidazolium ring H (C4/C5) |

| 7.49 (d) | Imidazolium ring H (C4/C5) | |

| 4.16 (t) | N-CH₂ (butyl) | |

| 3.98 (s) | N-CH₃ | |

| 2.75 (s) | C2-CH₃ | |

| 1.74 (m) | N-CH₂-CH₂ (butyl) | |

| 1.31 (m) | N-(CH₂)₂-CH₂ (butyl) | |

| 0.88 (t) | N-(CH₂)₃-CH₃ (butyl) | |

| ¹³C | Data not readily available in cited literature |

Note: The specific chemical shifts can vary slightly depending on the solvent and concentration.

Conformational Analysis of the [BDMIM]⁺ Cation

The conformational flexibility of the [BDMIM]⁺ cation primarily arises from the rotation around the single bonds of the n-butyl chain. The conformation of the butyl group has a significant impact on the packing of the ions in the solid state and the dynamics in the liquid state.

While a detailed crystal structure for pure [BDMIM]Cl is not widely available in the cited literature, studies on various salts of the [BDMIM]⁺ cation with other anions (e.g., azide, thiocyanate, propynoate, and mixed azide/chloride) provide valuable insights into its conformational preferences in the solid state.[1]

The conformation of the butyl chain can be described by the dihedral angles along the N1-Cα-Cβ-Cγ and Cα-Cβ-Cγ-Cδ bonds. The primary conformations are trans (anti) and gauche. A study of various [BDMIM]⁺ salts revealed that the preferred conformations of the butyl group are trans-trans and gauche-trans, although trans-gauche and gauche-gauche were also observed.[1]

Table 2: Conformational Parameters of the Butyl Group in [BDMIM]⁺ Salts [1]

| Parameter | Observed Range | Description |

| C(α)–C(β) twist angle | 57° to 90° | The twist of the first C-C bond of the butyl chain out of the imidazolium ring plane. |

| C(α)–C(β) torsion angle | 63° to 97° (gauche) | The torsion angle defining the gauche conformation. |

| 170° to 179° (trans) | The torsion angle defining the trans conformation. |

The presence of the methyl group at the C2 position of the imidazolium ring in [BDMIM]⁺ introduces steric hindrance that can influence the conformational landscape of the butyl chain compared to [BMIM]⁺.

Below is a diagram illustrating the potential rotational isomers of the butyl chain in the [BDMIM]⁺ cation.

Experimental Protocols

Synthesis of this compound ([BDMIM]Cl)

The synthesis of [BDMIM]Cl is typically achieved through the quaternization of 1,2-dimethylimidazole (B154445) with 1-chlorobutane.

Materials:

-

1,2-dimethylimidazole

-

1-chlorobutane

-

Toluene (B28343) (solvent)

-

Acetonitrile (B52724) (recrystallization solvent)

-

Ethyl acetate (B1210297) (recrystallization solvent)

Procedure:

-

A solution of 1,2-dimethylimidazole in toluene is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

-

1-chlorobutane is added to the stirred solution.

-

The mixture is heated to reflux (approximately 110 °C) for 24 hours.

-

After cooling, the toluene is decanted.

-

The resulting product is recrystallized from acetonitrile and then repeatedly from ethyl acetate to yield a white crystalline solid.

-

The final product is dried under vacuum.

The following diagram outlines the synthesis workflow.

Single-Crystal X-ray Diffraction

While a specific protocol for [BDMIM]Cl is not detailed in the provided search results, a general methodology for obtaining single-crystal X-ray diffraction data for ionic liquids is as follows:

Crystal Growth:

-

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the ionic liquid in an appropriate solvent (e.g., acetonitrile) or by slow cooling of the molten salt.

Data Collection:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

NMR Spectroscopy

Sample Preparation:

-

A small amount of the [BDMIM]Cl sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

The chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Conclusion

The molecular structure and conformational behavior of this compound are of fundamental importance for understanding its properties and applications. While detailed crystallographic data for pure [BDMIM]Cl are not as extensively documented as for its C2-unsubstituted analogue, [BMIM]Cl, studies on various [BDMIM]⁺ salts have provided significant insights into the conformational preferences of its butyl chain. The presence of the C2-methyl group introduces steric and electronic effects that differentiate its structural chemistry from other imidazolium-based ionic liquids. Further single-crystal X-ray diffraction and computational studies on pure [BDMIM]Cl would be invaluable for a more complete understanding of its structure-property relationships.

References

An In-depth Technical Guide to 1-Butyl-2,3-dimethylimidazolium chloride (CAS: 98892-75-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Butyl-2,3-dimethylimidazolium chloride ([BMMI]Cl), an ionic liquid with diverse applications in scientific research and development. This document details its physicochemical properties, synthesis, experimental protocols for key applications, and toxicological profile.

Physicochemical Properties

This compound is an imidazolium-based ionic liquid notable for its low volatility and high thermal stability.[1] It typically appears as a white to light brown or pale cream crystalline powder.[2][3] Its ability to dissolve a wide range of organic and inorganic materials makes it a versatile solvent in various chemical processes.[1]

| Property | Value | Source(s) |

| CAS Number | 98892-75-2 | |

| Molecular Formula | C₉H₁₇ClN₂ | [4] |

| Molecular Weight | 188.70 g/mol | [4] |

| Appearance | White to light brown/pale cream crystalline powder | [2] |

| Melting Point | 93 - 102 °C | [2][3] |

| Density | 1.259 g/cm³ | [5][6] |

| Water Content | ≤1.0% | [3] |

| Purity | ≥97.0% (HPLC) | [4] |

Synthesis

A common method for the synthesis of this compound is through the quaternization of 1,2-dimethylimidazole (B154445) with an alkyl halide.[7]

Experimental Protocol: Synthesis of this compound[8]

Materials:

-

1,2-dimethylimidazole (50 g)

-

n-Chlorobutane (55 g)

-

Two-necked 200-milliliter round bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Slowly add n-chlorobutane (55 g) to 1,2-dimethylimidazole (50 g) in a 200-milliliter, two-necked round bottom flask equipped with a reflux condenser.

-

Stir the mixture with a magnetic stirrer at 70°C for one week. A white solid will form and may slowly turn yellow.

-

After one week, allow the solution to cool to room temperature.

-

Decant the liquid from the solid product.

-

To purify, the resulting solid can be dissolved in water, treated with decolorizing charcoal, heated, filtered, and the water removed via a lyophilizer. The solid is then heated under a vacuum at 65°C for 48 hours to yield a white solid.[7]

Applications and Experimental Protocols

[BMMI]Cl has a range of applications stemming from its properties as an ionic liquid.[8]

Green Chemistry and Biomass Conversion

As a "green" solvent, [BMMI]Cl is used to replace volatile organic compounds in various chemical reactions.[8] A significant application is the dissolution of cellulose (B213188) for modification and processing.[9] The chloride ions in the ionic liquid are believed to disrupt the hydrogen bonding network of cellulose, leading to its dissolution.

Experimental Protocol: Cellulose Dissolution

Materials:

-

Microcrystalline cellulose

-

This compound

-

Stirring apparatus

-

Heating system

Procedure:

-

A mixture of cellulose and [BMMI]Cl is prepared in a suitable vessel.

-

The mixture is heated to 100°C with constant stirring.

-

Upon complete dissolution, a clear, viscous solution is formed.

-

The dissolved cellulose can then be regenerated by adding an anti-solvent like water, which causes the cellulose to precipitate.

Electrochemistry

[BMMI]Cl is utilized in electrochemical applications, such as in the development of electrolytes for batteries and supercapacitors, owing to its ionic conductivity and electrochemical stability.[8]

Catalysis

This ionic liquid can act as a catalyst or a medium for catalytic reactions in organic synthesis, which can be beneficial in pharmaceutical manufacturing.[8] It has been used to prepare mesoporous ZnAl₂O₄ nanomaterials that serve as catalysts or catalyst supports.[9]

Pharmaceutical Applications

In the pharmaceutical field, [BMMI]Cl and similar ionic liquids are explored as solvents for the synthesis of active pharmaceutical ingredients (APIs) and in the development of drug delivery systems.[10] Their ability to dissolve biopolymers like cellulose is particularly relevant for creating novel drug formulations.[11] The hexafluorophosphate (B91526) salt of the 1-butyl-2,3-dimethylimidazolium cation has been used in the synthesis of pravadoline, a nonsteroidal anti-inflammatory drug.[2]

Biological Activity and Toxicology

The toxicological profile of this compound is a critical consideration for its application, particularly in fields related to human health. It is important to note that the substance is not yet fully tested, and risks cannot be excluded if handled inappropriately.[2][8]

In Vitro Cytotoxicity

Studies on various cell lines have demonstrated the cytotoxic effects of imidazolium-based ionic liquids. The toxicity is often dependent on the alkyl chain length of the cation, with longer chains generally leading to increased toxicity. For a related compound, 1-butyl-3-methylimidazolium chloride, cytotoxicity has been observed in several cell lines.

| Cell Line | Endpoint | Value | Source(s) |

| J774A.1 (macrophage) | LC50 (72h) | 0.20 mg/mL | |

| HeLa (cervical cancer) | IC50 | 538.38 µmol/L | |

| MCF-7 (breast cancer) | IC50 | 841.86 µmol/L | |

| HEK293T (embryonic kidney) | IC50 | 654.78 µmol/L |

In Vivo Toxicity

Acute toxicity studies in animal models have provided further insights into the potential hazards of imidazolium (B1220033) chlorides.

| Organism | Endpoint | Value | Source(s) |

| Zebrafish (Danio rerio) | LC50 (96h) | 632.8 ± 67.4 mg/L | |

| Rat (Fischer 344) | Acute Oral LD50 | >550 mg/kg |

Mechanism of Toxicity

While a specific signaling pathway has not been definitively identified for this compound, the toxicity of related imidazolium-based ionic liquids is thought to involve disruption of cell membranes, induction of oxidative stress, and subsequent apoptosis. Down-regulation of genes involved in photosynthesis and starch synthesis has been observed in maize seedlings exposed to a related compound.

Safety and Handling

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and clothing.[11]

-

Wear appropriate personal protective equipment, including safety glasses, gloves, and a protective suit.[2][11]

-

Ensure adequate ventilation and use a local exhaust system.[11]

-

Wash hands thoroughly after handling.[11]

Storage Conditions:

-

Keep the container tightly closed.[11]

-

Store in a cool, shaded, and dry area under an inert gas.[11]

In Case of Exposure:

-

Inhalation: Move the person to fresh air.[8]

-

Skin Contact: Wash immediately with plenty of soap and water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[8]

-

Ingestion: Rinse mouth and provide fresh air. Do not induce vomiting.[8] In all cases of significant exposure, seek medical advice.[2][8]

Conclusion

This compound is a versatile ionic liquid with significant potential in various scientific and industrial applications, including green chemistry, materials science, and pharmaceuticals. Its unique properties as a solvent and catalyst make it a valuable tool for researchers. However, its toxicological profile necessitates careful handling and further investigation to ensure its safe and sustainable use. For drug development professionals, its primary utility currently lies in its role as a solvent for synthesis and a component in advanced drug delivery systems, rather than as a direct therapeutic agent.

References

- 1. echemi.com [echemi.com]

- 2. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 4. 氯化 1-丁基-2,3-二甲基咪唑鎓 ≥97.0% (HPLC/AT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. nanochemazone.com [nanochemazone.com]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound, >99% | IoLiTec [iolitec.de]

- 11. mdpi.com [mdpi.com]

Thermal Stability and Melting Point of 1-Butyl-2,3-dimethylimidazolium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and melting point of the ionic liquid 1-Butyl-2,3-dimethylimidazolium chloride ([BMMIM]Cl). Understanding these thermal properties is crucial for its application in various fields, including as a solvent in chemical reactions, in catalysis, and electrochemistry, where thermal stress is a significant factor. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visualizations of experimental workflows and potential decomposition pathways.

Core Thermal Properties

The thermal behavior of this compound is characterized by its melting point and its decomposition temperature. The melting point signifies the transition from a solid to a liquid state, while the thermal stability indicates the temperature at which the compound begins to chemically decompose.

Data Presentation

The following table summarizes the available quantitative data on the thermal properties of this compound. It is important to note that specific data for this compound is limited, and some values are derived from studies on its isomer, 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl), for comparative purposes.

| Property | Value | Compound | Notes |

| Melting Point | 93.0 - 100.0 °C[1] | [BMMIM]Cl | |

| Activation Energy of Thermal Degradation | 58.7 kJ/mol[2][3] | [BMMIM]Cl | Determined for the pure ionic liquid. The presence of impurities, such as NH4Cl, can reduce this value.[2][3] |

| Decomposition Temperature (Onset) | > 200 °C | Imidazolium-based chlorides | General value for this class of ionic liquids.[4] |

| Decomposition Temperature (Onset) of Isomer | approx. 246 °C[2][5] | [BMIM]Cl | For comparison, the more common isomer, 1-Butyl-3-methylimidazolium chloride, shows decomposition at this temperature. |

Experimental Protocols

Detailed experimental methodologies are essential for reproducing and verifying thermal analysis data. The following sections describe standard protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) applicable to ionic liquids like this compound.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset and maximum decomposition temperatures of this compound.

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small sample of the ionic liquid (typically 5-10 mg) is placed in a clean, inert sample pan (e.g., platinum or alumina).

-

Instrument Setup: The instrument is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum decomposition rate (from the peak of the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is a key technique for determining melting points and other phase transitions.

Objective: To determine the melting point of this compound.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of the ionic liquid is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, to provide a stable thermal environment.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program. A typical program for melting point determination involves:

-

An initial hold at a temperature below the expected melting point.

-

A heating ramp at a constant rate (e.g., 5-10 °C/min) through the melting transition.

-

A cooling ramp back to the initial temperature.

-

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The melting point is determined as the onset or peak temperature of the endothermic event on the DSC thermogram.

Visualizations

The following diagrams illustrate the experimental workflow for thermal analysis and a hypothesized thermal decomposition pathway for this compound.

The thermal decomposition of imidazolium-based ionic liquids with chloride anions can proceed through several pathways. The primary mechanism for the related 1-butyl-3-methylimidazolium chloride is reported to be an S(_N)2 nucleophilic substitution, where the chloride anion attacks one of the alkyl groups on the imidazolium (B1220033) cation.[5] This would lead to the formation of neutral imidazole (B134444) derivatives and alkyl chlorides. Another potential, though likely minor, pathway is a Hofmann-type elimination reaction, particularly involving the butyl group, which would yield an alkene, a neutral imidazole, and hydrochloric acid. The exact distribution of products for this compound would require specific experimental investigation, such as TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

References

A Deep Dive into the Solubility of 1-Butyl-2,3-dimethylimidazolium Chloride in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-2,3-dimethylimidazolium chloride ([BMMIM]Cl), an ionic liquid of significant interest, possesses a unique set of properties including low volatility and high thermal stability, making it a versatile solvent and catalyst in various chemical processes.[1] Its efficacy in applications ranging from green chemistry and electrochemistry to biomass conversion and catalysis is often dictated by its solubility in different organic media.[1] This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, offering valuable insights for its application in research and drug development. While quantitative solubility data for [BMMIM]Cl is not extensively available in peer-reviewed literature, this guide furnishes qualitative solubility information for the structurally similar 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) to provide foundational knowledge. Furthermore, detailed experimental protocols for determining solubility are presented, alongside a logical workflow for solubility assessment.

Introduction to this compound

This compound is an imidazolium-based ionic liquid characterized by a butyl group and two methyl groups attached to the imidazolium (B1220033) ring. This substitution pattern influences its physical and chemical properties, including its solvent behavior.[1] Ionic liquids are increasingly recognized as "designer solvents" due to the ability to tune their properties by modifying the cation and anion.[1] Understanding the solubility of [BMMIM]Cl is crucial for its effective use in various applications, including as a solvent for organic reactions, an electrolyte in batteries, and a medium for metal extraction.[1]

Solubility of Imidazolium-Based Ionic Liquids in Organic Solvents

The solubility of ionic liquids is a complex phenomenon governed by factors such as the nature of the cation and anion, the properties of the organic solvent (e.g., polarity, hydrogen bonding capability), and temperature. While specific quantitative data for this compound is limited, studies on the closely related 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) offer valuable qualitative insights.

Table 1: Qualitative Solubility of 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) in Various Organic Solvents

| Organic Solvent | Chemical Class | Qualitative Solubility of [BMIM]Cl |

| Methanol | Alcohol | Soluble[2] |

| Ethanol | Alcohol | Soluble[2] |

| Acetone | Ketone | Soluble[2] |

| Acetonitrile | Nitrile | Soluble[2] |

| Ethyl Acetate (B1210297) | Ester | Insoluble[2] |

| Toluene | Aromatic Hydrocarbon | Insoluble |

| Hexane (B92381) | Aliphatic Hydrocarbon | Insoluble |

Note: This table provides illustrative data for [BMIM]Cl and should be used as a general guideline. The solubility of [BMMIM]Cl may differ.

Experimental Determination of Solubility

Accurate determination of the solubility of this compound in organic solvents is essential for its practical application. The following section outlines a detailed experimental protocol for this purpose.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or magnetic stirrer with heating capabilities

-

Centrifuge

-

Spectrophotometer (UV-Vis or other appropriate detector)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvents)

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K).

-

Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, minimizing any temperature-induced precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended solid particles.

-

-

Quantification of Solute:

-

Determine the mass of the collected filtrate.

-

Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a calibrated analytical technique. UV-Vis spectrophotometry is a common method, provided the ionic liquid has a chromophore that absorbs in a region distinct from the solvent.

-

Construct a calibration curve by preparing a series of standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as grams per 100 g of solvent, molarity (mol/L), or mole fraction.

-

Mole fraction (x) solubility is calculated as follows:

-

Calculate the moles of the ionic liquid (nIL) in the analyzed sample.

-

Calculate the moles of the solvent (nsolvent) in the analyzed sample.

-

Mole fraction x = nIL / (nIL + nsolvent)

-

-

Synthesis of this compound

A general procedure for the synthesis of this compound involves the quaternization of 1,2-dimethylimidazole (B154445) with 1-chlorobutane.

Synthesis Protocol

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2-dimethylimidazole and a slight molar excess of 1-chlorobutane.

-

The reaction can be performed neat or in a suitable solvent such as toluene.[3]

-

Heat the reaction mixture under reflux for an extended period (e.g., 24-72 hours).[3]

-

Upon cooling, the product, this compound, will typically separate as a viscous oil or a solid.

-

The crude product can be purified by washing with a non-polar solvent like ethyl acetate or hexane to remove unreacted starting materials.[3]

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetonitrile/ethyl acetate).[3]

-

The final product should be dried under vacuum to remove any residual solvent.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for the experimental determination of the solubility of this compound.

Conclusion

This technical guide has provided a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains a key area for future research, the qualitative information for a similar ionic liquid, coupled with detailed experimental and synthesis protocols, offers a robust starting point for scientists and professionals in the field. The provided workflow for solubility determination serves as a practical blueprint for generating the much-needed quantitative data that will undoubtedly accelerate the application of this versatile ionic liquid in various scientific and industrial domains.

References

A Comprehensive Technical Guide to the Safe Handling of 1-Butyl-2,3-dimethylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the safety and handling procedures for 1-Butyl-2,3-dimethylimidazolium chloride (CAS No. 98892-75-2), an ionic liquid with diverse applications in chemical synthesis and materials science. Due to its unique properties, including low volatility and high thermal stability, it is imperative that laboratory personnel are well-versed in its potential hazards and the requisite safety protocols to mitigate risks.

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings. The following table summarizes the key quantitative data available for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇ClN₂ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 188.70 g/mol | --INVALID-LINK--[3], --INVALID-LINK--[2] |

| Appearance | White to pale cream crystalline solid | --INVALID-LINK--[1][4] |

| Melting Point | 89 - 102 °C (192.2 - 215.6 °F) | --INVALID-LINK--[4], --INVALID-LINK--[2] |

| Density | 1.259 g/cm³ | --INVALID-LINK--[3] |

| Purity | ≥97.0% to >99% | --INVALID-LINK--, --INVALID-LINK--[3], --INVALID-LINK--[2] |

| Water Content | ≤1.0% | --INVALID-LINK--[1] |

| Flash Point | Not applicable | --INVALID-LINK-- |

Section 2: Hazard Identification and Toxicological Data

The toxicological properties of this compound have not been fully investigated.[4][5] Therefore, it should be handled with caution, assuming it may be harmful. The available Safety Data Sheets (SDS) indicate that the substance is not classified as hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] However, some sources suggest it may cause respiratory irritation.[5]

| Hazard Category | Classification | Notes |

| Acute Toxicity (Oral) | No data available | May be harmful if swallowed.[5] |

| Acute Toxicity (Dermal) | No data available | |

| Acute Toxicity (Inhalation) | No data available | May cause respiratory tract irritation.[5] |

| Skin Corrosion/Irritation | No data available | |

| Serious Eye Damage/Irritation | No data available | |

| Respiratory or Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No information available | [4] |

| Carcinogenicity | No component is identified as a carcinogen by IARC.[5] | |

| Reproductive Toxicity | No information available | [4] |

| STOT-Single Exposure | None known | [4] |

| STOT-Repeated Exposure | None known | [4] |

| Aspiration Hazard | No information available | [4] |

Given the limited toxicological data, it is crucial to minimize exposure through appropriate handling procedures and personal protective equipment.

Section 3: Experimental Protocols and Handling Procedures

Adherence to strict experimental protocols is essential when working with this compound. The following guidelines are based on general best practices for handling ionic liquids in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| PPE | Specification |

| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[5] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. |

| Skin and Body Protection | Laboratory coat. For larger quantities, consider additional protective clothing. |

| Respiratory Protection | If dust is generated, a NIOSH-approved N95 dust mask or higher is recommended. |

General Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Avoid the formation of dust.[4] Work in a well-ventilated area, preferably in a chemical fume hood. After handling, wash hands thoroughly.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4] Store under an inert atmosphere, as some ionic liquids can be hygroscopic.

Spill Response Workflow

A prompt and appropriate response to a spill is critical to prevent exposure and environmental contamination. The following diagram outlines the logical workflow for handling a spill of this compound.

Section 4: First Aid Measures

In the event of exposure, immediate action is crucial. The following first aid measures should be taken.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops or persists.[4] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If symptoms occur, get medical attention.[4] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if you feel unwell.[4] |

Section 5: Fire-Fighting and Disposal Measures

-

Fire-Fighting Measures: Use extinguishing media appropriate for the surrounding fire, such as water spray, carbon dioxide (CO2), dry chemical, or foam.

-

Disposal: Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. It should not be released into the environment.[4]

Conclusion

While this compound offers significant advantages as an ionic liquid, the incomplete toxicological data necessitates a cautious and well-informed approach to its handling. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize risks and ensure a safe laboratory environment. Continuous vigilance and a commitment to safety are paramount when working with this and any other chemical compound.

References

Purity Analysis of 1-Butyl-2,3-dimethylimidazolium Chloride by High-Performance Liquid Chromatography: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodology for determining the purity of 1-Butyl-2,3-dimethylimidazolium chloride ([BMMIM]Cl), a versatile ionic liquid, using High-Performance Liquid Chromatography (HPLC). This document outlines the potential impurities, a detailed experimental protocol for their separation and quantification, and a systematic workflow for the analysis.

Introduction to Purity Analysis of Ionic Liquids

This compound is a room-temperature ionic liquid with a wide range of applications, including as a solvent in organic synthesis and material science. The purity of [BMMIM]Cl is crucial as even minor impurities can significantly impact its physicochemical properties and the outcome of the processes in which it is used. HPLC is a powerful and widely adopted technique for the purity assessment of ionic liquids due to its high resolution, sensitivity, and quantitative accuracy.

The primary impurities in commercially available or synthetically prepared [BMMIM]Cl often stem from the starting materials used in its synthesis. The most common synthesis route involves the quaternization of 1,2-dimethylimidazole (B154445) with 1-chlorobutane. Therefore, unreacted starting materials are the most probable process-related impurities.

Common Potential Impurities:

-

1,2-Dimethylimidazole: An unreacted starting material.

-

1-Chlorobutane: An unreacted starting material.

-

Other Imidazolium-based Compounds: Arising from side reactions or impurities in the starting imidazole.

-

Water: A common impurity in hygroscopic ionic liquids.

This guide focuses on a robust HPLC method capable of separating and quantifying the main component, [BMMIM]Cl, from its key potential organic impurities.

Experimental Protocol: Reversed-Phase HPLC

A reversed-phase HPLC method is presented for the simultaneous determination of this compound and its potential organic impurities.

Table 1: HPLC Instrumentation and Consumables

| Parameter | Specification |

| HPLC System | Quaternary Gradient HPLC System with UV Detector |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Detector | UV-Vis Detector |

| Software | Chromatography Data Station |

| Vials | 2 mL Amber HPLC Vials with Septa |

| Solvents | HPLC Grade Acetonitrile and Water |

| Reagents | Ammonium Acetate (Analytical Grade), Acetic Acid (Analytical Grade) |

Table 2: Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 20 mM Ammonium Acetate in Water (pH adjusted to 4.5 with Acetic Acid) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 10% B; 5-15 min: 10-50% B; 15-20 min: 50% B; 20.1-25 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Standard and Sample Preparation

-

Standard Preparation:

-

Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase A to obtain a stock solution of 1 mg/mL.

-

Prepare a working standard solution of 100 µg/mL by diluting the stock solution with mobile phase A.

-

Similarly, prepare individual stock and working standard solutions for 1,2-dimethylimidazole and 1-chlorobutane.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample and transfer to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with mobile phase A to obtain a sample solution of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Data Presentation and Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identification of impurities is confirmed by comparing their retention times with those of the corresponding reference standards.

Table 3: Representative Chromatographic Data

| Compound | Retention Time (min) | Area (%) |

| 1,2-Dimethylimidazole | 4.2 | 0.15 |

| 1-Butyl-2,3-dimethylimidazolium | 12.5 | 99.75 |

| 1-Chlorobutane | 18.8 | 0.10 |

Note: The data presented in this table is illustrative and may vary depending on the specific sample and chromatographic conditions.

Table 4: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (Main Peak) | ≤ 2.0 |

| Theoretical Plates (Main Peak) | ≥ 2000 |

| Resolution (between adjacent peaks) | ≥ 1.5 |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow of the purity analysis process.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the synthesis of [BMMIM]Cl and the potential for process-related impurities.

Conclusion

The described reversed-phase HPLC method provides a reliable and robust approach for the purity analysis of this compound. By effectively separating the main component from its key potential process-related impurities, this method allows for accurate quantification and quality control, which is essential for the consistent performance of this ionic liquid in various research, development, and commercial applications. The presented workflow and logical diagrams offer a clear and structured guide for implementing this analytical procedure.

Spectroscopic Analysis of 1-Butyl-2,3-dimethylimidazolium Chloride: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Butyl-2,3-dimethylimidazolium chloride ([Bdmim]Cl), a prominent ionic liquid. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Introduction

This compound is an ionic liquid that has garnered significant interest due to its potential applications as a solvent in organic synthesis, catalysis, and materials science. A thorough understanding of its molecular structure is paramount for its effective utilization. This guide presents a comprehensive overview of its ¹H NMR, ¹³C NMR, and IR spectroscopic data, complete with detailed experimental protocols and data interpretation.

Spectroscopic Data

The following sections detail the NMR and IR spectroscopic data for this compound. For comparative purposes, data for the structurally similar 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) is also referenced.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of [Bdmim]Cl provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.77 | d | 1H | H-4 (Imidazolium ring) |

| 7.49 | d | 1H | H-5 (Imidazolium ring) |

| 4.16 | t | 2H | N-CH ₂-(CH₂)₂-CH₃ |

| 3.98 | s | 3H | N-CH ₃ |

| 2.75 | s | 3H | C2-CH ₃ |

| 1.74 | m | 2H | N-CH₂-CH ₂-CH₂-CH₃ |

| 1.31 | m | 2H | N-(CH₂)₂-CH ₂-CH₃ |

| 0.88 | t | 3H | N-(CH₂)₃-CH ₃ |

Note: Data is referenced from studies on this compound and its derivatives.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C2 (Imidazolium ring) |

| ~123 | C4 (Imidazolium ring) |

| ~121 | C5 (Imidazolium ring) |

| ~49 | C H₂ (Butyl chain) |

| ~36 | N-C H₃ |

| ~32 | C H₂ (Butyl chain) |

| ~19 | C H₂ (Butyl chain) |

| ~13 | C H₃ (Butyl chain) |

| ~9 | C2-C H₃ |

Note: The chemical shifts for ¹³C NMR are estimated based on data from closely related imidazolium (B1220033) ionic liquids and general principles of NMR spectroscopy. Specific experimental data for this compound was not found in the available search results.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150 - 3050 | Medium | C-H stretching (Imidazolium ring) |

| ~2960 - 2870 | Strong | C-H stretching (Butyl and methyl groups) |

| ~1570 | Medium | C=N and C=C stretching (Imidazolium ring) |

| ~1465 | Medium | CH₂ and CH₃ bending |

| ~1170 | Medium | C-N stretching |

Note: The IR data is compiled from spectroscopic studies of 1-butyl-2,3-dimethylimidazolium salts and related imidazolium-based ionic liquids.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

A general procedure for the synthesis of this compound involves the quaternization of 1,2-dimethylimidazole (B154445) with 1-chlorobutane (B31608). In a typical reaction, equimolar amounts of 1,2-dimethylimidazole and 1-chlorobutane are reacted, often in a solvent such as toluene, under reflux for an extended period (e.g., 24 hours). After cooling, the resulting product is typically washed with a non-polar solvent like ethyl acetate (B1210297) to remove any unreacted starting materials and then dried under vacuum.

NMR Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. The sample is usually dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard. For ionic liquids, which are often viscous, it may be necessary to acquire spectra at elevated temperatures to obtain sharp signals.

IR Spectroscopy

FTIR spectra are commonly recorded using a Fourier Transform Infrared spectrometer. For liquid samples like ionic liquids, a small drop of the substance can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly onto the ATR crystal. Spectra are typically recorded over the range of 4000-400 cm⁻¹.

Workflow and Data Analysis

The process of obtaining and interpreting spectroscopic data is a systematic workflow.

This diagram illustrates the logical flow from the synthesis of the compound to the final interpretation and reporting of the spectroscopic data. Each step is crucial for obtaining high-quality, reliable data for structural characterization.

Technical Guide: Quaternization Synthesis of 1-Butyl-2,3-dimethylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quaternization synthesis of 1-butyl-2,3-dimethylimidazolium chloride, an ionic liquid of significant interest in various chemical and pharmaceutical applications. This document outlines detailed experimental protocols, presents quantitative data from multiple sources, and includes visualizations of the synthesis pathway and experimental workflow.

Introduction

This compound ([Bdmim]Cl) is a prominent member of the imidazolium-based ionic liquid family. Its unique properties, including high thermal stability, negligible vapor pressure, and excellent solvency for a wide range of organic and inorganic compounds, make it a versatile medium and catalyst in organic synthesis, electrochemistry, and drug delivery systems. The synthesis of [Bdmim]Cl is typically achieved through a quaternization reaction, a type of SN2 reaction, involving the alkylation of 1,2-dimethylimidazole (B154445) with a butyl halide. This guide focuses on the synthesis using 1-chlorobutane (B31608).

Synthesis Pathway

The quaternization of 1,2-dimethylimidazole with 1-chlorobutane proceeds via a direct nucleophilic substitution reaction. The lone pair of electrons on the N-3 nitrogen of the imidazole (B134444) ring attacks the electrophilic carbon of the 1-chlorobutane, leading to the formation of the 1-butyl-2,3-dimethylimidazolium cation and a chloride anion.

Caption: Synthesis pathway for this compound.

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for the synthesis of this compound.

Table 1: Reaction Conditions and Yields

| Reference | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| [1] | Toluene (B28343) | ~110 (reflux) | 24 | 90 |

| [2] | None (neat) | 70 | 168 (1 week) | 85 |

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

| Proton Assignment | Reference[1] (270 MHz, CDCl₃) |

| Imidazolium Ring H (C4/C5-H) | 7.77 (d), 7.49 (d) |

| N-CH₂ (butyl) | 4.16 (t) |

| N-CH₃ | 3.98 (s) |

| C-CH₃ | 2.75 (s) |

| N-CH₂-CH₂ (butyl) | 1.74 (m) |

| N-(CH₂)₂-CH₂ (butyl) | 1.31 (m) |

| N-(CH₂)₃-CH₃ (butyl) | 0.88 (t) |

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below, based on established literature.

Protocol 1: Synthesis in Toluene

This protocol is adapted from a procedure involving the use of a solvent.[1]

Materials and Equipment:

-

1,2-dimethylimidazole

-

1-chlorobutane

-

Toluene (anhydrous)

-

Acetonitrile

-

Ethyl acetate (B1210297)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Schlenk line or nitrogen inlet

-

Freezer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 1,2-dimethylimidazole (1.25 mol) in toluene (125 cm³).

-

Cool the vigorously stirred solution to 0°C using an ice bath.

-

Slowly add 1-chlorobutane (1.38 mol).

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature and then place it in a freezer at approximately -20°C for 12 hours to facilitate precipitation.

-

Decant the toluene supernatant. The product will be a viscous oil or a semi-solid.

-

Recrystallize the crude product from acetonitrile.

-

Perform a second recrystallization from ethyl acetate to yield a white crystalline solid.

-

Dry the purified product in vacuo to remove any residual solvent.

Protocol 2: Neat Synthesis (Solvent-Free)

This protocol describes a solvent-free approach to the synthesis.[2]

Materials and Equipment:

-

1,2-dimethylimidazole

-

1-chlorobutane

-

Two-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

In a 200-milliliter, two-necked round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add 1,2-dimethylimidazole (50 g).

-

Slowly add n-chlorobutane (55 g) to the flask.

-

Heat the reaction mixture to 70°C with continuous stirring.

-

Maintain the reaction at this temperature for one week. A white solid may form and potentially turn yellow over time.

-

After one week, allow the solution to cool to room temperature.

-

Decant the liquid from the solid product.

-

The resulting solid is this compound. Further purification can be achieved by washing with a suitable solvent like ethyl acetate followed by drying under vacuum.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

References

An In-depth Technical Guide to the Electrochemical Window of 1-Butyl-2,3-dimethylimidazolium chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Introduction to Imidazolium-Based Ionic Liquids and Electrochemical Stability

Imidazolium-based ionic liquids are a class of organic salts with melting points below 100°C. Their unique properties, including low volatility, high thermal stability, and wide electrochemical windows, make them attractive for a variety of applications, including as electrolytes in batteries and supercapacitors, solvents in green chemistry, and matrices for electrochemical sensors.[1] The electrochemical window (EW) is a critical parameter that defines the potential range within which the ionic liquid remains electrochemically inert.[2] This window is delimited by the anodic and cathodic limits, which correspond to the potentials at which the anion is oxidized and the cation is reduced, respectively. A wide electrochemical window is highly desirable for applications requiring high operating voltages.

The Cation: 1-Butyl-2,3-dimethylimidazolium ([BMMI]⁺)

The cation, 1-Butyl-2,3-dimethylimidazolium, is structurally similar to the more common 1-Butyl-3-methylimidazolium ([BMIM]⁺), with the key difference being the methylation at the C2 position of the imidazolium (B1220033) ring. This substitution is known to have a significant impact on the physicochemical properties of the ionic liquid. While methylation at the C2 position can influence properties like viscosity and thermal stability, its effect on the electrochemical window is a subject of ongoing research. The reduction of the imidazolium cation is the limiting factor at the cathodic end of the electrochemical window.

The Anion: Chloride (Cl⁻)

The chloride anion is a simple halide anion. In the context of the electrochemical window, the oxidation of the chloride anion to chlorine gas determines the anodic limit. The potential at which this occurs is a key factor in the overall electrochemical stability of 1-Butyl-2,3-dimethylimidazolium chloride.

Quantitative Data

As of the date of this publication, specific, experimentally determined quantitative data for the anodic and cathodic limits of this compound are not available in the cited literature. To obtain this data, experimental determination is necessary. The following table provides a template for presenting such data once it has been acquired.

| Parameter | Value (V) vs. Reference Electrode | Reference Electrode | Working Electrode | Scan Rate (mV/s) | Temperature (°C) |

| Anodic Limit | Data to be determined | ||||

| Cathodic Limit | Data to be determined | ||||

| Electrochemical Window | Data to be calculated |

Experimental Protocol: Determination of the Electrochemical Window by Cyclic Voltammetry

Cyclic voltammetry (CV) is the standard technique used to determine the electrochemical window of an electrolyte. The following protocol outlines the necessary steps and equipment.

5.1. Materials and Equipment

-

Ionic Liquid: High-purity this compound (dried under vacuum to remove water).

-

Electrochemical Cell: A three-electrode cell.

-

Working Electrode (WE): Glassy carbon or platinum electrode.

-

Counter Electrode (CE): Platinum wire or mesh.

-

Reference Electrode (RE): A stable, non-aqueous reference electrode such as Ag/Ag⁺ or a silver pseudo-reference electrode. The choice of reference electrode is critical for obtaining accurate and reproducible results.

-

Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.

-

Inert Atmosphere: Glove box or Schlenk line with an inert gas (e.g., Argon or Nitrogen) to prevent contamination by water and oxygen.

5.2. Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of the electrochemical window.

References

1-Butyl-2,3-dimethylimidazolium chloride crystal structure analysis

An in-depth analysis of the crystal structure of 1-Butyl-2,3-dimethylimidazolium chloride ([BMMI]Cl) is crucial for understanding its physicochemical properties and its interactions in various applications, from a green solvent in chemical synthesis to its potential role in drug development. This technical guide provides a comprehensive overview of the crystallographic analysis of [BMMI]Cl, detailing the experimental protocols for its synthesis and crystal growth, and presenting a summary of its crystallographic data.

Disclaimer: As of the latest search, a complete, publicly available single-crystal X-ray diffraction study with detailed crystallographic tables for this compound could not be located. The following data and experimental protocols are presented as an illustrative example based on typical results for similar imidazolium-based ionic liquids and are intended to serve as a template for researchers in this field.

Synthesis and Crystal Growth

The synthesis of this compound is typically achieved through the quaternization of 1,2-dimethylimidazole (B154445) with 1-chlorobutane (B31608). High-purity single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from a saturated solution.

Experimental Protocol: Synthesis

To a solution of 1,2-dimethylimidazole (1.0 mol) in a suitable solvent such as toluene (B28343) (200 mL), 1-chlorobutane (1.1 mol) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 24 hours under an inert atmosphere. After cooling to room temperature, the solvent is removed under reduced pressure to yield a viscous oil. The crude product is washed multiple times with a non-polar solvent like diethyl ether to remove any unreacted starting materials. The resulting purified this compound is then dried under vacuum.

Experimental Protocol: Crystallization

Single crystals of [BMMI]Cl suitable for X-ray diffraction analysis can be grown by dissolving the purified product in a minimal amount of a polar solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and ethyl acetate. The saturated solution is then allowed to stand undisturbed at a constant, low temperature (e.g., 4°C) for slow evaporation of the solvent. Over a period of several days to weeks, colorless, needle-like crystals are typically formed.

Crystal Structure Determination

The determination of the crystal structure is performed using single-crystal X-ray diffraction. A suitable crystal is mounted on a diffractometer, and diffraction data is collected at a low temperature to minimize thermal vibrations.

Experimental Protocol: Single-Crystal X-ray Diffraction

A single crystal of appropriate dimensions is mounted on a goniometer head. Data collection is performed on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo Kα radiation source (λ = 0.71073 Å) at a temperature of 100 K. The data is collected using a series of ω and φ scans. The structure is solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL software package. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Crystallographic Data

The following tables summarize the key crystallographic data and refinement parameters for this compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₉H₁₇ClN₂ |

| Formula Weight | 188.70 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 8.543(2) Å, α = 90°b = 12.125(3) Å, β = 105.34(1)°c = 10.231(2) Å, γ = 90° |

| Volume | 1021.5(4) ų |

| Z | 4 |

| Density (calculated) | 1.228 Mg/m³ |

| Absorption Coefficient | 0.315 mm⁻¹ |

| F(000) | 408 |

| Crystal Size | 0.25 x 0.15 x 0.10 mm³ |

| Theta range for data collection | 2.50 to 28.00° |

| Index ranges | -11<=h<=11, -16<=k<=16, -13<=l<=13 |

| Reflections collected | 9876 |

| Independent reflections | 2345 [R(int) = 0.034] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2345 / 0 / 118 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| N1-C2 | 1.335(3) |

| N1-C5 | 1.389(3) |

| N1-C6 | 1.472(3) |

| C2-N3 | 1.332(3) |

| C2-C10 | 1.488(4) |

| N3-C4 | 1.385(3) |

| N3-C11 | 1.465(3) |

| C4-C5 | 1.341(4) |

| C6-C7 | 1.521(4) |

| C7-C8 | 1.523(4) |

| C8-C9 | 1.518(5) |

Table 3: Selected Bond Angles (°)

| Angle | Value (°) |

| C2-N1-C5 | 108.9(2) |

| C2-N1-C6 | 125.8(2) |

| C5-N1-C6 | 125.3(2) |

| N1-C2-N3 | 109.2(2) |

| N1-C2-C10 | 125.5(2) |

| N3-C2-C10 | 125.3(2) |

| C2-N3-C4 | 109.1(2) |

| C2-N3-C11 | 125.9(2) |

| C4-N3-C11 | 125.0(2) |

| N3-C4-C5 | 106.4(2) |

| N1-C5-C4 | 106.4(2) |

| N1-C6-C7 | 111.8(2) |

| C6-C7-C8 | 112.5(3) |

| C7-C8-C9 | 113.1(3) |

Workflow and Visualization

The overall workflow for the crystal structure analysis of this compound is depicted in the following diagram.

This guide provides a foundational understanding of the synthesis and crystal structure analysis of this compound. The provided data and protocols, while illustrative, offer a robust framework for researchers engaged in the study of ionic liquids and their solid-state properties.

A Technical Guide to High-Purity 1-Butyl-2,3-dimethylimidazolium Chloride for Researchers and Drug Development Professionals

An In-depth Look at a Versatile Ionic Liquid: Commercial Availability, Synthesis, Purification, and Key Applications

1-Butyl-2,3-dimethylimidazolium chloride ([BMMI]Cl), a prominent member of the imidazolium-based ionic liquids, has garnered significant attention in the scientific community for its unique physicochemical properties. Its low volatility, high thermal stability, and excellent solvating power for a wide range of organic and inorganic compounds make it a compelling alternative to traditional volatile organic solvents.[1] This technical guide provides an overview of commercial suppliers of high-purity [BMMI]Cl, detailed experimental protocols for its synthesis and purification, and a summary of its primary applications in research and drug development.

Commercial Availability of High-Purity this compound

A variety of chemical suppliers offer this compound in various purity grades. For research and drug development applications where high purity is critical, it is essential to consider the specifications provided by the suppliers. The following table summarizes the offerings from several prominent commercial suppliers.

| Supplier | Product Number | Purity | Form | Melting Point (°C) | Water Content | Available Quantities |

| IoLiTec | IL-0056-HP | >99% | - | 100 | - | 25g, 50g, 100g, 250g, 500g, 1kg, bulk |

| Thermo Fisher Scientific | H27270 | 99% | Crystals or powder | 93.0-100.0 | ≤1.0% | 5g, 50g |

| Sigma-Aldrich | 78194 | ≥97.0% (HPLC/AT) | Crystals | - | ≤1.0% | 5g, 50g |

| TCI America | B2473 | >98.0% (T)(HPLC) | White to Yellow Solid | 97.0-101.0 | - | 5g, 25g |

| CymitQuimica | 3B-B2473 (TCI) | >98.0%(T)(HPLC) | White - Yellow Solid | - | - | 5g, 25g |

Experimental Protocols: Synthesis and Purification

The synthesis of high-purity this compound is a crucial step for its application in sensitive research areas. The following protocols are based on established synthetic methodologies.

Synthesis of this compound

The synthesis of [BMMI]Cl is typically achieved through the quaternization of 1,2-dimethylimidazole (B154445) with 1-chlorobutane (B31608).

Materials:

-

1,2-dimethylimidazole

-

1-chlorobutane

-

Toluene (or another suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethylimidazole (1.0 eq) in toluene.

-

Slowly add 1-chlorobutane (1.1-1.2 eq) to the solution at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain for 24-48 hours.

-